3-Bromo-2-chloro-6H-pyrano[3,4-b]pyridin-5(8H)-one
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Overview
Description
3-Bromo-2-chloro-6H-pyrano[3,4-b]pyridin-5(8H)-one is a heterocyclic compound that features both bromine and chlorine substituents on a pyrano-pyridine fused ring system
Preparation Methods
The synthesis of 3-Bromo-2-chloro-6H-pyrano[3,4-b]pyridin-5(8H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate pyridine derivatives under specific conditions. For instance, the reaction of hydrazonoyl halides with certain pyridine derivatives in the presence of ethanol and triethylamine can yield the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
3-Bromo-2-chloro-6H-pyrano[3,4-b]pyridin-5(8H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic systems.
Common reagents used in these reactions include hydrazonoyl halides, arylidenemalononitrile, and various oxidizing or reducing agents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Bromo-2-chloro-6H-pyrano[3,4-b]pyridin-5(8H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research has explored its potential as a therapeutic agent due to its unique structural properties.
Industry: It can serve as an intermediate in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-2-chloro-6H-pyrano[3,4-b]pyridin-5(8H)-one involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to inhibit certain enzymes or receptors, leading to various biological effects . The exact molecular targets and pathways depend on the specific derivative and its application.
Comparison with Similar Compounds
3-Bromo-2-chloro-6H-pyrano[3,4-b]pyridin-5(8H)-one can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity.
Thiazolo[4,5-b]pyridines: Studied for their medicinal properties.
Pyrano[2,3-d]thiazoles: Used in drug development for various diseases.
These compounds share some structural similarities but differ in their specific substituents and biological activities, highlighting the uniqueness of this compound.
Biological Activity
3-Bromo-2-chloro-6H-pyrano[3,4-b]pyridin-5(8H)-one is a heterocyclic compound with potential biological activities that have garnered interest in medicinal chemistry. This article explores its biological properties, including antibacterial and anticancer activities, along with a review of relevant studies and findings.
- Molecular Formula : C8H5BrClNO2
- Molecular Weight : 262.49 g/mol
- IUPAC Name : 3-bromo-2-chloro-8H-pyrano[3,4-b]pyridin-5-one
- CAS Number : 13491804
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For example, studies on related pyrano-pyridine derivatives have shown promising results against various cancer cell lines.
- Inhibition of Cell Proliferation :
- Mechanism of Action :
Antibacterial Activity
The compound's antibacterial activity has also been explored, particularly in relation to its structural components that may enhance bioactivity.
- In Vitro Studies :
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Potential Applications :
- The findings suggest that this compound could be a candidate for developing new antibacterial agents, especially against resistant bacterial strains.
Case Studies and Research Findings
Properties
Molecular Formula |
C8H5BrClNO2 |
---|---|
Molecular Weight |
262.49 g/mol |
IUPAC Name |
3-bromo-2-chloro-8H-pyrano[3,4-b]pyridin-5-one |
InChI |
InChI=1S/C8H5BrClNO2/c9-5-1-4-6(11-8(5)10)2-13-3-7(4)12/h1H,2-3H2 |
InChI Key |
ZBOAJKJJFDUQJO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=NC(=C(C=C2C(=O)CO1)Br)Cl |
Origin of Product |
United States |
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